molecular formula C21H22N2O2S B131608 (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine CAS No. 144222-34-4

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Cat. No. B131608
M. Wt: 366.5 g/mol
InChI Key: UOPFIWYXBIHPIP-NHCUHLMSSA-N
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Description

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (hereafter referred to as “(-)-N-Toluenesulfonyl-DPE”) is a chiral diamine compound with a wide range of applications in the scientific research community. It is a white solid with a melting point of 152-154 °C and a density of 1.22 g/cm3. The molecule is composed of two phenyl rings connected by an ethylene bridge, with a toluenesulfonyl group attached to the nitrogen atom. (-)-N-Toluenesulfonyl-DPE has been used in a variety of research applications, including synthesis, catalysis, and drug development.

Scientific research applications

Catalytic Asymmetric Aldol Reactions

In a study by Zong, Huang, Bian, and Song (2014), this compound was used to develop a highly efficient primary-tertiary diamine ligand. It demonstrated impressive performance in catalyzing asymmetric aldol reactions between trifluoromethyl ketones and linear aliphatic ketones, achieving up to 99% yield and 94% enantioselectivity. This research highlights its potential in constructing chiral trifluoromethyl tertiary alcohols (H. Zong, H. Huang, Guangling Bian, & Ling Song, 2014).

Asymmetric Transfer Hydrogenation

Fuglseth, Sundby, and Hoff (2009) explored its use in the asymmetric transfer hydrogenation of α-fluoroacetophenones. They found that using this compound as a ligand in catalytic systems produced high enantiomeric excess of the reduced products, demonstrating its effectiveness in this type of reaction (Erik Fuglseth, E. Sundby, & B. Hoff, 2009).

Chiral Supramolecular Fluorophore Creation

Imai, Kawaguchi, Harada, Sato, Ishikawa, Fujiki, Kuroda, and Matsubara (2007) utilized this chemical in the creation of a chiral supramolecular fluorophore. The combination with fluorescent carboxylic acid derivatives led to a compound with circularly polarized luminescence properties, suggesting potential applications in advanced materials science (Y. Imai, K. Kawaguchi, Takunori Harada, et al., 2007).

properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFIWYXBIHPIP-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370363
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

CAS RN

144222-34-4
Record name N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Soleimannejad, H Adams, C White - … Crystallographica Section C …, 2005 - scripts.iucr.org
The title compound, [Ru(C21H21N2O2S)Cl(C8H10O)]·CH4O or [Ru(TsDPEN)Cl(η6-C6H5OCH2CH3)]·CH4O [where TsDPEN is (1R,2R)-1,2-diphenyl-N-(p-toluenesulfonyl)…
Number of citations: 5 scripts.iucr.org
N Blank, T Opatz - The Journal of Organic Chemistry, 2011 - ACS Publications
Under controlled conditions, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can be quantitatively deprotonated in the α-position. Its alkylation directly furnishes 3,4-…
Number of citations: 42 pubs.acs.org
JM John, S Takebayashi, N Dabral… - Journal of the …, 2013 - ACS Publications
Mono- or dideprotonation at the N–H groups of the Noyori ketone hydrogenation catalyst trans-[RuH 2 ((R)-BINAP)((R,R)-dpen)] (1a) yields trans-M[RuH 2 ((R,R)-HNCH(Ph)CH(Ph)NH …
Number of citations: 77 pubs.acs.org
SP Tanis, BR Evans, JA Nieman, TT Parker… - Tetrahedron …, 2006 - Elsevier
As part of medicinal chemistry efforts we found it necessary to develop general syntheses of highly enantiomerically enriched 1-aryl-2-chloroethanols and 1-aryl-2-methylaminoethanols…
Number of citations: 57 www.sciencedirect.com
C Si, KR Fales, A Torrado, K Frimpong… - The Journal of …, 2016 - ACS Publications
In this paper, we report for the first time two enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. In the first route, we took advantage of …
Number of citations: 15 pubs.acs.org
M Soeberdt, P Molenveld, RPM Storcken… - Journal of Medicinal …, 2017 - ACS Publications
In order to develop novel κ agonists restricted to the periphery, a diastereo- and enantioselective synthesis of (4aR,5S,8aS)-configured decahydroquinoxalines 5–8 was developed. …
Number of citations: 17 pubs.acs.org
B Kosjek, DM Tellers, M Biba, R Farr, JC Moore - Tetrahedron: Asymmetry, 2006 - Elsevier
Two methods are reported for synthesizing a chiral allylic alcohol from the corresponding racemic α,β-unsaturated ketone. Transition metal-based transfer hydrogenation provides the …
Number of citations: 32 www.sciencedirect.com
HP Inorganics, FDA Inspected, M Acetates, CP Metal… - Catalyst, 2007 - chempure.in
CATHyTM catalysts are highly efficient for the asymmetric transfer hydrogenation of a broad range of ketones and imines to chiral alcohols and amines. The catalysts are prepared in-…
Number of citations: 4 chempure.in
SV Chandramouli, TA Ayers, XD Wu… - … Process Research & …, 2012 - ACS Publications
An enantioselective Overman 3,3-sigmatropic rearrangement on a quinuclidine skeleton was developed for the pilot-plant synthesis of a glycine transporter 1 inhibitor. The first …
Number of citations: 14 pubs.acs.org
G Hu - 2013 - rucore.libraries.rutgers.edu
The allenes (1.1, Figure 1.1) are useful functional groups for oxidations, additions, transition metal catalyzed cyclizations and other transformations. 1 With the aid of allene chemistry, …
Number of citations: 2 rucore.libraries.rutgers.edu

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